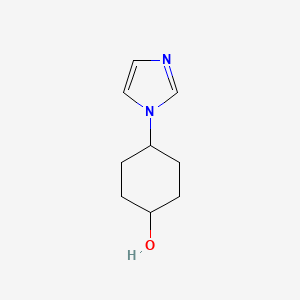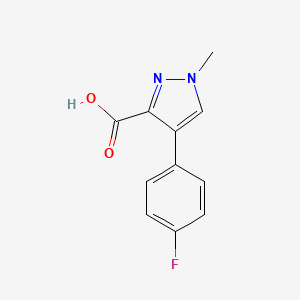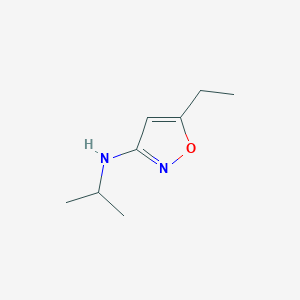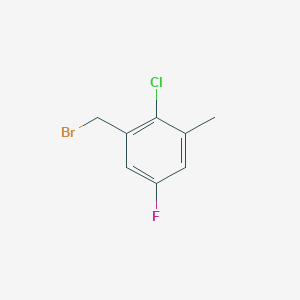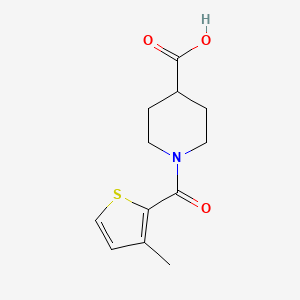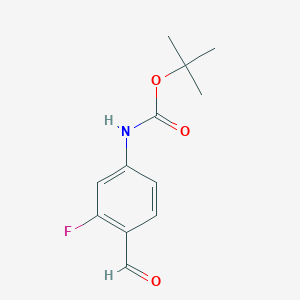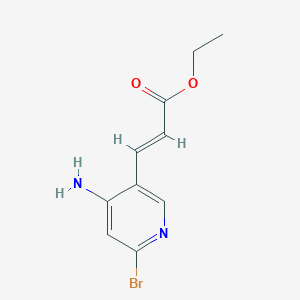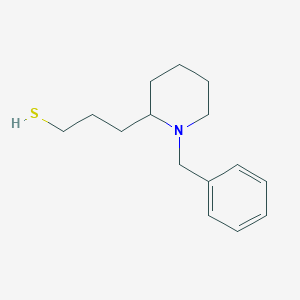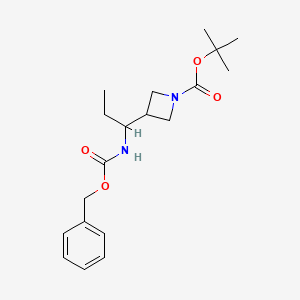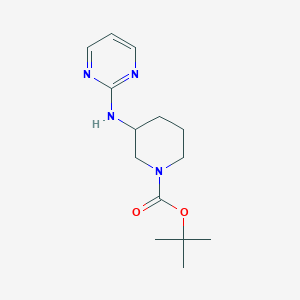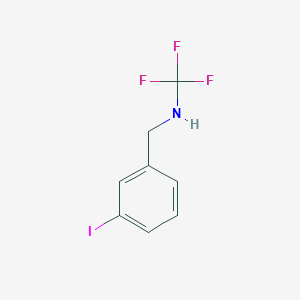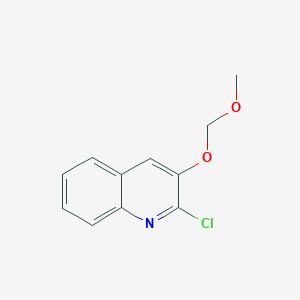
2-Chloro-3-(methoxymethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(methoxymethoxy)quinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 2-position and a methoxymethoxy group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethoxy)quinoline typically involves the chlorination of 3-(methoxymethoxy)quinoline. One common method is the reaction of 3-(methoxymethoxy)quinoline with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methoxymethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted-3-(methoxymethoxy)quinoline derivatives.
Oxidation: Formation of 3-(methoxymethoxy)quinoline-2-carboxylic acid or 3-(methoxymethoxy)quinoline-2-aldehyde.
Reduction: Formation of 2-chloro-3-(methoxymethoxy)tetrahydroquinoline.
Scientific Research Applications
2-Chloro-3-(methoxymethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: The compound is employed in studying the structure-activity relationships (SAR) of quinoline derivatives and their biological activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methoxymethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. The chloro and methoxymethoxy groups may enhance the binding affinity and selectivity of the compound towards its molecular targets.
Comparison with Similar Compounds
2-Chloro-3-(methoxymethoxy)quinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the methoxymethoxy group, making it less polar and potentially less active in certain biological assays.
3-Methoxyquinoline: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-3-methylquinoline: The presence of a methyl group instead of a methoxymethoxy group can lead to different chemical and biological properties.
The uniqueness of this compound lies in the combination of the chloro and methoxymethoxy groups, which can influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-3-(methoxymethoxy)quinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-15-10-6-8-4-2-3-5-9(8)13-11(10)12/h2-6H,7H2,1H3 |
InChI Key |
RAEKFMDZWGYUIF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)

